molecular formula C16H11N5O4 B11525009 7'-Amino-1-methyl-2,2',4'-trioxo-1,1',2,2',3',4'-hexahydrospiro[indole-3,5'-pyrano[2,3-d]pyrimidine]-6'-carbonitrile

7'-Amino-1-methyl-2,2',4'-trioxo-1,1',2,2',3',4'-hexahydrospiro[indole-3,5'-pyrano[2,3-d]pyrimidine]-6'-carbonitrile

Cat. No.: B11525009
M. Wt: 337.29 g/mol
InChI Key: IVEKRZQGYDMXPE-UHFFFAOYSA-N
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Description

7’-Amino-1-methyl-2,2’,4’-trioxo-1,1’,2,2’,3’,4’-hexahydrospiro[indole-3,5’-pyrano[2,3-d]pyrimidine]-6’-carbonitrile is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7’-Amino-1-methyl-2,2’,4’-trioxo-1,1’,2,2’,3’,4’-hexahydrospiro[indole-3,5’-pyrano[2,3-d]pyrimidine]-6’-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of indole derivatives with pyrano[2,3-d]pyrimidine precursors under controlled conditions. The reaction is often carried out in the presence of catalysts such as Lewis acids, which facilitate the formation of the spiro linkage .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

7’-Amino-1-methyl-2,2’,4’-trioxo-1,1’,2,2’,3’,4’-hexahydrospiro[indole-3,5’-pyrano[2,3-d]pyrimidine]-6’-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxo derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

7’-Amino-1-methyl-2,2’,4’-trioxo-1,1’,2,2’,3’,4’-hexahydrospiro[indole-3,5’-pyrano[2,3-d]pyrimidine]-6’-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 7’-Amino-1-methyl-2,2’,4’-trioxo-1,1’,2,2’,3’,4’-hexahydrospiro[indole-3,5’-pyrano[2,3-d]pyrimidine]-6’-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spiro derivatives with comparable structural features. Examples include:

Uniqueness

What sets 7’-Amino-1-methyl-2,2’,4’-trioxo-1,1’,2,2’,3’,4’-hexahydrospiro[indole-3,5’-pyrano[2,3-d]pyrimidine]-6’-carbonitrile apart is its specific combination of functional groups and the resulting biological activity.

Properties

Molecular Formula

C16H11N5O4

Molecular Weight

337.29 g/mol

IUPAC Name

7-amino-1'-methyl-2,2',4-trioxospiro[1H-pyrano[2,3-d]pyrimidine-5,3'-indole]-6-carbonitrile

InChI

InChI=1S/C16H11N5O4/c1-21-9-5-3-2-4-7(9)16(14(21)23)8(6-17)11(18)25-13-10(16)12(22)19-15(24)20-13/h2-5H,18H2,1H3,(H2,19,20,22,24)

InChI Key

IVEKRZQGYDMXPE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)C(=C(OC4=C3C(=O)NC(=O)N4)N)C#N

Origin of Product

United States

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